molecular formula C27H25N3O5S B7700285 2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

Cat. No.: B7700285
M. Wt: 503.6 g/mol
InChI Key: VPDKBTKJZNTSJS-MTDXEUNCSA-N
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Description

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a combination of sulfonyl, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine under reductive amination conditions.

    Sulfonylation: The furan-2-ylmethylamine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonyl derivative.

    Schiff base formation: The final step involves the condensation of the benzenesulfonyl derivative with 3-phenylmethoxybenzaldehyde under acidic or basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The sulfonyl and furan groups can interact with enzymes or receptors, potentially inhibiting their activity. The Schiff base moiety can also participate in reversible binding with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid
  • 2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide

Uniqueness

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide is unique due to its combination of sulfonyl, furan, and Schiff base moieties, which provide it with distinct chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S/c31-27(20-30(19-25-13-8-16-34-25)36(32,33)26-14-5-2-6-15-26)29-28-18-23-11-7-12-24(17-23)35-21-22-9-3-1-4-10-22/h1-18H,19-21H2,(H,29,31)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDKBTKJZNTSJS-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CN(CC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CN(CC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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